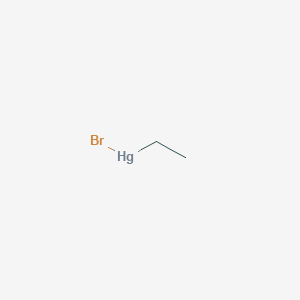
Ethylmercury bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylmercury bromide is a useful research compound. Its molecular formula is C2H5BrHg and its molecular weight is 309.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medical Applications
1.1. Preservative in Vaccines
Ethylmercury is primarily known as a component of thimerosal, which has been used as a preservative in multi-dose vaccines. Thimerosal contains approximately 49.6% ethylmercury by weight and was introduced to prevent bacterial contamination in vaccines. Despite its historical use, concerns regarding mercury toxicity led to its removal from many childhood vaccines in the U.S. since 1999, although it remains in some flu shots and multi-dose formulations .
1.2. Antiseptic Properties
Thimerosal was developed for its antiseptic and antibacterial properties, making ethylmercury bromide relevant in medical settings where infection control is critical. The compound's ability to inhibit bacterial growth has been leveraged in various pharmaceutical formulations .
Toxicological Studies
2.1. Mechanisms of Toxicity
Research indicates that ethylmercury can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cellular damage. A study demonstrated that exposure to ethylmercury resulted in a significant increase in superoxide and hydrogen peroxide levels, contributing to oxidative stress and apoptosis in human astrocytes . This raises concerns about the compound's safety profile, particularly for vulnerable populations such as infants and pregnant women.
2.2. Comparative Toxicity
Studies comparing ethylmercury with methylmercury suggest that while both compounds exhibit neurotoxic effects, ethylmercury is cleared from the body more rapidly than methylmercury. This difference in pharmacokinetics may influence their respective toxicological profiles, with implications for risk assessments related to exposure .
Environmental Concerns
3.1. Ecotoxicity
Ethylmercury compounds can pose significant risks to environmental health due to their persistence and bioaccumulation potential in ecosystems. Research highlights the need for careful management of mercury-containing products to mitigate their impact on wildlife and human health .
3.2. Regulatory Actions
Due to the potential hazards associated with mercury compounds, including this compound, regulatory agencies have implemented strict guidelines regarding their use in consumer products and medical applications. The U.S. Environmental Protection Agency (EPA) has categorized mercury as a hazardous substance, prompting ongoing research into safer alternatives .
Case Studies
Propriétés
Numéro CAS |
107-26-6 |
|---|---|
Formule moléculaire |
C2H5BrHg |
Poids moléculaire |
309.56 g/mol |
Nom IUPAC |
bromo(ethyl)mercury |
InChI |
InChI=1S/C2H5.BrH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1 |
Clé InChI |
UREACWLAXSOUKG-UHFFFAOYSA-M |
SMILES |
CC[Hg]Br |
SMILES canonique |
CC[Hg]Br |
Key on ui other cas no. |
107-26-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















